Bioavailability in Humans: Naringenin 7‑Rutinoside vs. Naringenin‑7‑O‑Glucoside
In a randomized, double‑blind, crossover study in healthy humans, oral administration of naringenin‑7‑O‑rutinoside (narirutin) from orange juice resulted in significantly lower systemic exposure compared to its corresponding glucoside (naringenin‑7‑O‑glucoside) generated by α‑rhamnosidase treatment [REFS‑1].
| Evidence Dimension | Plasma area under the curve (AUC) of naringenin |
|---|---|
| Target Compound Data | Baseline (rutinoside) exposure |
| Comparator Or Baseline | Naringenin‑7‑O‑glucoside: AUC increased 4‑fold relative to rutinoside (P<0.0001) |
| Quantified Difference | 4‑fold higher AUC for glucoside |
| Conditions | Healthy volunteers, 250 mL orange juice containing 12 µmol naringenin‑7‑O‑rutinoside vs. α‑rhamnosidase‑treated juice, plasma sampled over 24 h. |
Why This Matters
Researchers requiring high systemic naringenin exposure should select naringenin‑7‑O‑glucoside or aglycone; narirutin is appropriate for studies of colonic metabolism or microbiota‑dependent effects.
- [1] Bredsdorff L, Nielsen IL, Rasmussen SE, Cornett C, Barron D, Bouisset F, Offord E, Williamson G. Absorption, conjugation and excretion of the flavanones, naringenin and hesperetin from α‑rhamnosidase‑treated orange juice in human subjects. Br J Nutr. 2010 Jun;103(11):1602‑9. doi: 10.1017/S0007114509993679. PMID: 20100371. View Source
